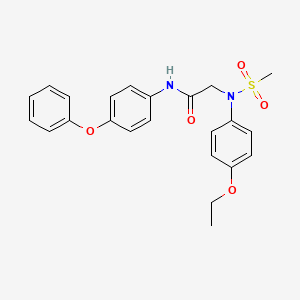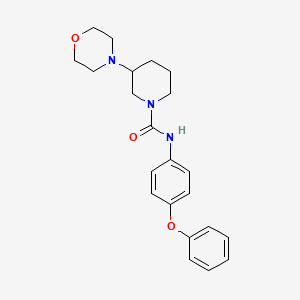
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, also known as EPM-706, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is being investigated for its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer.
Mecanismo De Acción
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins that are important for cancer cell survival. By inhibiting HSP90, N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide induces the degradation of these proteins, leading to cancer cell death. The mechanism of action of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is unique compared to other HSP90 inhibitors, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HSP90. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to enhance the anti-tumor activity of other cancer treatments, such as radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is its unique mechanism of action, which makes it a promising candidate for cancer treatment. It has also been shown to have low toxicity in preclinical studies. However, the synthesis of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a complex process that requires expertise in organic chemistry and specialized equipment. In addition, more research is needed to determine the optimal dosage and administration of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide for cancer treatment.
Direcciones Futuras
There are several future directions for the research on N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide. One direction is to investigate its potential use in combination with other cancer treatments, such as immunotherapy. Another direction is to explore its efficacy in different types of cancer, such as pancreatic cancer and ovarian cancer. Furthermore, more research is needed to determine the optimal dosage and administration of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide for cancer treatment. Finally, the development of more efficient and cost-effective synthesis methods for N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide could facilitate its translation to clinical use.
Métodos De Síntesis
The synthesis of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the introduction of the methylsulfonyl and ethoxyphenyl groups. The final product is obtained through a purification process that involves recrystallization and column chromatography. The synthesis of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. The scientific research on N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has focused on its mechanism of action and its potential use in combination with other cancer treatments.
Propiedades
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-29-20-15-11-19(12-16-20)25(31(2,27)28)17-23(26)24-18-9-13-22(14-10-18)30-21-7-5-4-6-8-21/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRADHPGLONOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-({[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6069619.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6069635.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-phenylethanamine](/img/structure/B6069639.png)
![methyl 2-({[2-(1-adamantylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6069646.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B6069655.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6069662.png)
![3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B6069668.png)


![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)